1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene is an organic compound characterized by the presence of a difluoroethoxy group and an iodine atom attached to a methyl-substituted benzene ring. This compound is notable for its potential applications in pharmaceuticals and materials science, particularly due to the unique properties imparted by the difluoroethoxy and iodo substituents.
1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene belongs to the class of aryl halides, specifically halogenated aromatic compounds. It is categorized under organofluorine compounds due to the presence of fluorine atoms, which contribute to its unique chemical behavior.
The synthesis of 1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene typically involves multiple steps, including halogenation and etherification. One common method includes the reaction of 4-iodo-2-methylphenol with 2,2-difluoroethanol in the presence of a suitable acid catalyst.
1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene has a molecular formula of C9H8F2IO. The structure features:
CC1=C(C=C(C=C1I)OCC(F)(F)C), indicating the arrangement of atoms within the molecule.The compound can participate in various chemical reactions typical for aryl halides, including nucleophilic substitutions and coupling reactions. For instance:
1-(2,2-Difluoroethoxy)-4-iodo-2-methylbenzene has potential applications in:
This compound's unique structure and properties make it an attractive target for further research and development within both medicinal chemistry and materials science domains.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2